molecular formula C9H12N2O3S2 B12805445 S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate CAS No. 90379-16-1

S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate

Cat. No.: B12805445
CAS No.: 90379-16-1
M. Wt: 260.3 g/mol
InChI Key: UWQJNAOSAJDORY-UHFFFAOYSA-N
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Description

S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate is a sulfur-containing organic compound characterized by a thiosulfate (S$2$O$3^{2-}$) core functionalized with a benzylamino-iminoethyl group.

Properties

CAS No.

90379-16-1

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

[(1-amino-2-sulfosulfanylethylidene)amino]methylbenzene

InChI

InChI=1S/C9H12N2O3S2/c10-9(7-15-16(12,13)14)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)(H,12,13,14)

InChI Key

UWQJNAOSAJDORY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(CSS(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate typically involves the reaction of benzylamine with an appropriate thiosulfate precursor under controlled conditions. One common method is the reaction of benzylamine with carbon disulfide and an oxidizing agent to form the desired thiosulfate compound. The reaction conditions often include a solvent such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through crystallization or distillation processes to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate undergoes several types of chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.

    Reduction: The compound can be reduced to form sulfide or other reduced sulfur species.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers are commonly used in oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

    Solvents: Common solvents include water, ethanol, and acetonitrile, depending on the specific reaction requirements.

Major Products Formed

    Oxidation Products: Sulfate, sulfonates, and other oxidized sulfur species.

    Reduction Products: Sulfides, thiols, and other reduced sulfur compounds.

    Substitution Products: Various benzylamino derivatives with different functional groups.

Scientific Research Applications

Therapeutic Applications

S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate exhibits several therapeutic properties, primarily attributed to its role as a hydrogen sulfide donor. The compound is being investigated for its potential in treating various medical conditions:

  • Cyanide Poisoning : Sodium thiosulfate, closely related to the compound , is clinically approved for treating cyanide poisoning. It acts by facilitating the conversion of cyanide to thiocyanate, which is non-toxic and easily excreted .
  • Cancer Therapy : There is growing evidence that compounds like this compound may enhance the efficacy of chemotherapeutic agents such as cisplatin. Sodium thiosulfate has been shown to mitigate cisplatin-induced nephrotoxicity while maintaining its anticancer effects .
  • Vascular Health : The compound may promote angiogenesis and vascular repair. Studies indicate that sodium thiosulfate stimulates neovascularization in models of hindlimb ischemia, enhancing blood flow and tissue recovery .

Biochemical Mechanisms

The biochemical mechanisms underlying the effects of this compound are complex and involve several pathways:

  • Antioxidant Activity : The compound acts as a potent antioxidant, reducing oxidative stress by scavenging free radicals and enhancing cellular defenses against damage . This property is crucial in conditions characterized by inflammation and oxidative stress.
  • Anti-inflammatory Effects : Research indicates that sodium thiosulfate can attenuate inflammation in various models, including neuroinflammation and lung injury. It reduces pro-inflammatory cytokines and promotes anti-inflammatory pathways .
  • Neuroprotection : The compound may offer neuroprotective benefits in conditions like ischemic brain injury by modulating nitric oxide production and protecting neuronal cells from damage .

Cyanide Poisoning Treatment

A clinical study demonstrated the effectiveness of sodium thiosulfate in patients with acute cyanide poisoning, showing significant improvement in survival rates when administered promptly .

Cancer Therapy Enhancement

In a preclinical model, sodium thiosulfate was shown to reduce nephrotoxicity associated with cisplatin while preserving its antitumor activity. This dual action makes it a valuable adjunct therapy in cancer treatment .

Vascular Repair

In studies involving mice with hindlimb ischemia, administration of sodium thiosulfate resulted in increased capillary density and improved leg perfusion, indicating its potential role in promoting vascular health post-injury .

Summary Table of Applications

Application AreaDescriptionReferences
Cyanide PoisoningFacilitates conversion of cyanide to thiocyanate for detoxification
Cancer TherapyReduces nephrotoxicity while maintaining anticancer efficacy
Vascular HealthPromotes angiogenesis and vascular repair
NeuroprotectionProtects against ischemic brain injury through modulation of nitric oxide
Anti-inflammatory EffectsReduces pro-inflammatory cytokines in various models

Mechanism of Action

The mechanism of action of S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can participate in redox reactions, altering the oxidation state of sulfur and affecting the activity of target molecules. The benzylamino group can interact with specific binding sites on proteins, modulating their function and activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Thiosulfate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Applications
Target Compound C$9$H${13}$N$2$O$3$S$_2$ ~285.34* Benzylamino N/A Chelation, fine chemicals
Bicyclo Derivative C${12}$H${22}$N$2$O$3$S$_2$ 306.4 6,6-Dimethylbicycloheptyl 90379-42-3 Fine chemical synthesis
Pyridinyl Derivative Likely C$9$H${14}$N$3$O$3$S$_2$ ~300.0* 2-Pyridinylethyl 13338-57-3 Metal ion coordination

*Estimated based on structural similarity.

Table 2: Research Findings on Thiosulfate Derivatives

Study Focus Target Compound Insights Analog Insights Reference
Metal Ion Binding Iminoethyl group may act as a ligand Pyridinyl derivative shows strong coordination with transition metals
Microbial Utilization Potential slow release of S$2$O$3^{2-}$ Bicyclo derivative’s stability limits microbial uptake
Synthetic Applications Intermediate in polymer synthesis Both analogs used in fine chemical production

Biological Activity

S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate is a compound of interest due to its potential biological activities, particularly in the context of its antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Background

This compound is derived from thiosulfate, a sulfur-containing compound known for its diverse biological roles. Thiosulfate acts as a signaling molecule and has been implicated in various physiological processes, including redox signaling and cellular metabolism.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : This compound may enhance cellular antioxidant defenses by modulating the expression of antioxidant genes such as thioredoxin. Research indicates that thiosulfate can increase the mRNA expression of thioredoxin in cells exposed to oxidative stress, thereby promoting cell survival under adverse conditions .
  • Anti-inflammatory Effects : Studies have shown that thiosulfate can mitigate inflammation. For instance, in a mouse model, administration of thiosulfate reduced inflammation induced by lipopolysaccharides (LPS), suggesting its role in regulating inflammatory pathways .
  • Modulation of Hydrogen Sulfide (H₂S) : As a derivative of H₂S, this compound may mimic H₂S's biological effects. H₂S is known for its cytoprotective properties and ability to enhance mitochondrial function, which is crucial during hypoxic conditions .

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Cyanide Poisoning Treatment : Sodium thiosulfate, closely related to this compound, is already used clinically for treating cyanide poisoning. The mechanism involves converting cyanide into less toxic thiocyanate through enzymatic reactions .
  • Protection Against Cisplatin Toxicity : Thiosulfate has been shown to protect against the nephrotoxic effects of cisplatin in cancer therapy. This protective effect is attributed to its antioxidant properties and ability to promote cellular repair mechanisms .
  • Case Study - Arterial Restenosis : In a mouse model of arterial restenosis, sodium thiosulfate was found to prevent intimal hyperplasia, suggesting that this compound may offer similar protective effects in vascular diseases .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Study Findings Mechanism Reference
Study 1Increased thioredoxin mRNA expression under oxidative stressAntioxidant
Study 2Reduced LPS-induced inflammation in miceAnti-inflammatory
Study 3Prevented nephrotoxicity from cisplatinCytoprotection
Study 4Prevented intimal hyperplasia in arterial restenosis modelVascular protection

Q & A

Q. What are the primary synthetic routes for preparing S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate, and what reaction mechanisms govern its formation?

  • Methodological Answer : The synthesis typically involves condensation reactions between thiosulfate precursors and benzylamine derivatives. For example, analogous compounds (e.g., BABT derivatives) are synthesized via migratory cyclization of N-benzyl-2-chloroacetamide with ammonium thiocyanate in ethanol under reflux, followed by condensation with aldehydes in the presence of sodium acetate and acetic acid . Key mechanisms include nucleophilic substitution at sulfur and stabilization of intermediates through intramolecular hydrogen bonding.

Q. Which analytical techniques are most effective for quantifying thiosulfate derivatives in biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity (detection limits <0.1 μM) and specificity for thiosulfate metabolites. Sample preparation involves derivatization with alkylating agents (e.g., methyl chloroformate) to enhance volatility. For forensic applications, urinary thiosulfate levels ≥8× baseline indicate hydrogen sulfide exposure .
Analytical Method Detection Limit Matrix Key Reference
GC-MS0.02 μMUrine/Blood
Iodometric Titration1 μMAqueous Solutions

Q. What redox properties make thiosulfate derivatives relevant in biochemical assays?

  • Methodological Answer : Thiosulfate (S₂O₃²⁻) exhibits strong reducing capacity (redox potential ~240 mV vs. SHE), enabling its use in iodine clock reactions (e.g., S₂O₃²⁻ + I₂ → I⁻ + S₄O₆²⁻) to quantify oxidative species like H₂O₂. Kinetic studies require strict control of pH and ionic strength to avoid side reactions .

Advanced Research Questions

Q. How can contradictions in the bioenergetic role of thiosulfate reduction in microbial systems be resolved experimentally?

  • Methodological Answer : Despite its low contribution to ATP synthesis (~5% growth yield), thiosulfate reductase activity in Enterobacteriaceae may function as an electron sink rather than an energy-conserving pathway. To resolve this, researchers should:
  • Measure proton motive force (PMF) using fluorescent probes (e.g., DiSC₃(5)) under varying thiosulfate concentrations.
  • Compare ΔG values under physiological vs. standard conditions (e.g., accounting for H₂S gas partial pressures).
  • Use knockout mutants to isolate thiosulfate-specific metabolic contributions .

Q. What kinetic models describe thiosulfate-mediated quenching of hydrogen peroxide in advanced oxidation processes (AOPs)?

  • Methodological Answer : Second-order kinetics dominate, with rate constants (k) for S₂O₃²⁻ + H₂O₂ ranging from 0.1–1.0 M⁻¹s⁻¹ depending on pH. A pseudo-first-order model applies under excess H₂O₂, validated via UV-Vis monitoring at 240 nm. Competitive quenching studies with bisulfite or chlorine can refine reaction mechanisms .

Q. How does stereochemical configuration influence the biochemical activity of benzylamino-thiosulfate derivatives?

  • Methodological Answer : (Z)-isomers are thermodynamically favored due to intramolecular hydrogen bonding between the carbonyl oxygen and vinylic Hβ. Stereochemical analysis via ¹³C NMR (3J coupling constants: Z-isomers = 3.6–7.0 Hz; E-isomers >10 Hz) confirms geometry. Derivatives with (Z)-configuration show enhanced stability and receptor binding in kinase inhibition assays .

Q. What are the limitations of using thiosulfate as a biomarker for hydrogen sulfide poisoning in non-fatal vs. fatal cases?

  • Methodological Answer : In non-fatal cases, urinary thiosulfate ≥8× baseline is reliable, but postmortem degradation in blood complicates fatal cases. Analytical protocols must include:
  • Immediate stabilization with EDTA or sodium azide.
  • Parallel measurement of sulfide (via headspace GC-MS) and thiosulfate to confirm exposure .

Key Research Gaps and Recommendations

  • Synthetic Chemistry : Optimize migratory cyclization conditions (e.g., solvent polarity, catalyst loading) to improve yields of thiosulfate derivatives .
  • Environmental Applications : Investigate thiosulfate’s role in heavy metal sequestration (e.g., Ag(S₂O₃)₂³⁻ formation) for wastewater treatment .
  • Biomedical Studies : Explore thiazolidinone-thiosulfate hybrids for dual kinase/GPCR modulation .

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